molecular formula C14H11NO B1624414 6-Phenyl-1,3-dihydro-indol-2-one CAS No. 90751-00-1

6-Phenyl-1,3-dihydro-indol-2-one

Cat. No. B1624414
CAS RN: 90751-00-1
M. Wt: 209.24 g/mol
InChI Key: BRTXRFCARXOWJV-UHFFFAOYSA-N
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Description

6-Phenyl-1,3-dihydro-indol-2-one is a chemical compound with the linear formula C14H11NO . It is a derivative of indole, a heterocyclic compound that is prevalent in many natural and synthetic drug molecules .


Synthesis Analysis

The synthesis of indole derivatives, such as 6-Phenyl-1,3-dihydro-indol-2-one, has been a topic of interest among researchers due to their various biological activities . One method involves the Fischer indolisation–N-alkylation sequence, which is a rapid, cheap, and concise one-pot, three-component sequence .


Molecular Structure Analysis

The molecular structure of 6-Phenyl-1,3-dihydro-indol-2-one consists of a benzene ring fused to a 2-pyrrolidone . The compound’s structure is also available as a 2D Mol file .


Chemical Reactions Analysis

Indole derivatives, including 6-Phenyl-1,3-dihydro-indol-2-one, are known to undergo various chemical reactions. For instance, they readily undergo electrophilic substitution due to excessive π-electrons delocalization . They also participate in the Fischer indolisation–N-alkylation sequence .


Physical And Chemical Properties Analysis

6-Phenyl-1,3-dihydro-indol-2-one has a molecular weight of 209.25 . It is also known to be an amphoteric compound, showing both acidic and basic properties .

Future Directions

Indole derivatives, including 6-Phenyl-1,3-dihydro-indol-2-one, have diverse biological activities and immense potential for exploration for newer therapeutic possibilities . Their broad range of chemical and biological properties makes them an important synthon in the development of new drugs .

properties

IUPAC Name

6-phenyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-9-12-7-6-11(8-13(12)15-14)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTXRFCARXOWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C3=CC=CC=C3)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441413
Record name 6-PHENYL-1,3-DIHYDRO-INDOL-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-1,3-dihydro-indol-2-one

CAS RN

90751-00-1
Record name 6-PHENYL-1,3-DIHYDRO-INDOL-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Iron powder (2.6 g) was added all at once to 4.5 g of 3-nitrobiphenyl-4-acetic acid in 40 mL of acetic acid. The mixture was refluxed for 2 hours, concentrated to dryness and taken up in ethyl acetate. The solids were removed by filtration and the filtrate washed twice with 1N hydrochloric acid and brine and dried over anhydrous sodium sulfate. The filtrate was concentrated to give 3.4 g (93% yield) of 6-phenyl-2-oxindole as a light brown solid.
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4.5 g
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2.6 g
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Synthesis routes and methods II

Procedure details

A mixture of 3.5 g. (0.014 mole) of 3-methylthio-6-phenylindolin-2-one, 7 g. of tin, 10 ml. of concentrated hydrochloric acid and 50 ml. of ethanol was refluxed 4 hours under nitrogen. The hot mixture was filtered and the filtrate concentrated to give a tan solid. The solid was further purified by vacuum sublimation at 0.01 mm. and 200° C. and then crystallized from benzene to give 0.5 g. (17%) of product as a white solid which melted at 173°-175° C.
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3-methylthio-6-phenylindolin-2-one
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0.014 mol
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Synthesis routes and methods III

Procedure details

Name
CSC1C(=O)Nc2cc(-c3ccccc3)ccc21
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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